![molecular formula C18H20N2O4 B1214311 METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1214311.png)
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-Methoxyphenyl)ethylamine with an appropriate benzoic acid derivative under specific conditions to form the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the benzoic acid ester group.
2-Phenylethylamine: Similar backbone but without the methoxy and ester functionalities.
4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group but differs in the presence of a nitrile group instead of an ester.
Uniqueness
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
methyl 2-[2-(2-methoxyphenyl)ethylcarbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-10-6-3-7-13(16)11-12-19-18(22)20-15-9-5-4-8-14(15)17(21)24-2/h3-10H,11-12H2,1-2H3,(H2,19,20,22) |
InChIキー |
BWRNPKGXNGYUDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(=O)OC |
正規SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


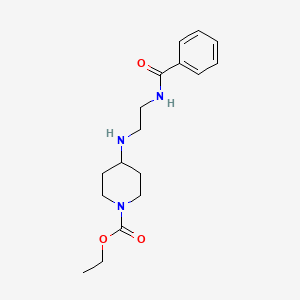
![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)
![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)
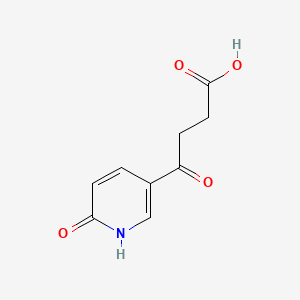

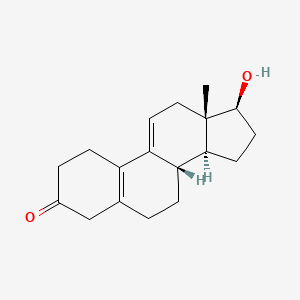
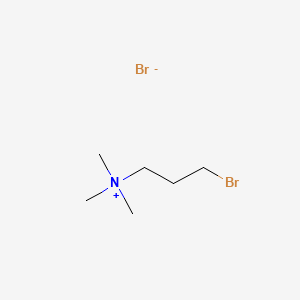
![(7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214244.png)
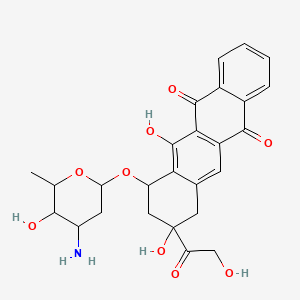
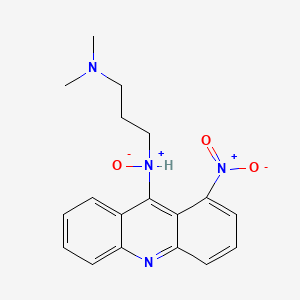
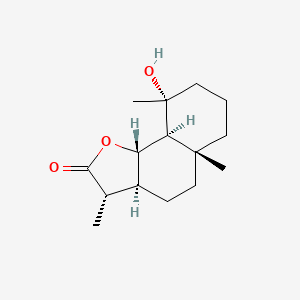
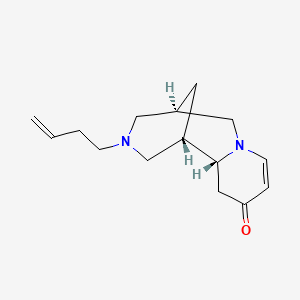
![[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol](/img/structure/B1214251.png)
